Bienvenue dans la boutique en ligne BenchChem!

Oxitefonium Bromide

Parasympatholytic Anticholinergic potency Ganglionic nicotinic blockade

Oxitefonium Bromide is a BBB-impermeable quaternary ammonium anticholinergic for peripheral-only muscarinic blockade, eliminating CNS confounds inherent to tertiary amines like atropine. Its thienylacetyl ester distinguishes it from phenyl-only and cyclohexyl analogs, enriching muscarinic SAR libraries. Parasympatholytic potency exceeds atropine at lower molar doses; sympathetic ganglion blockade occurs only well above therapeutic doses. Ideal for GI motility studies, gastric secretion volume models, and autonomic pharmacology. ≥95% purity. Custom synthesis available.

Molecular Formula C19H26BrNO3S
Molecular Weight 428.4 g/mol
CAS No. 17692-63-6
Cat. No. B097226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxitefonium Bromide
CAS17692-63-6
Synonymsdiethyl(2-hydroxyethyl)methylammonium bromide alpha-phenyl-2-thiopheneglycolate
oxitefonium
oxitefonium bromide
Molecular FormulaC19H26BrNO3S
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.[Br-]
InChIInChI=1S/C19H26NO3S.BrH/c1-4-20(3,5-2)13-14-23-18(21)19(22,17-12-9-15-24-17)16-10-7-6-8-11-16;/h6-12,15,22H,4-5,13-14H2,1-3H3;1H/q+1;/p-1
InChIKeyQTBFZNSOXHKZOD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxitefonium Bromide (CAS 17692-63-6): A Quaternary Ammonium Antispasmodic with Distinct Structural and Pharmacological Features


Oxitefonium Bromide (CAS 17692-63-6) is a synthetic quaternary ammonium compound classified as an anticholinergic and spasmolytic agent [1]. Its chemical structure (C₁₉H₂₆BrNO₃S, MW 428.4 g/mol) features a thienylacetyl ester linked to a diethyl-methyl-ammonium bromide moiety, which distinguishes it from phenyl-only or cyclohexyl-containing analogs . The permanent positive charge on the quaternary nitrogen confers pharmacokinetic properties that differ fundamentally from tertiary amine anticholinergics such as atropine, particularly with respect to blood-brain barrier permeability [2]. It is recognized under the WHO International Nonproprietary Name (INN) system and carries the FDA UNII code 75L83V3XCF [3].

Why Generic Substitution of Oxitefonium Bromide with Other Anticholinergics Is Not Straightforward


Anticholinergic antispasmodics within the same ATC class (A03AB) exhibit clinically significant divergence in tissue selectivity, blood-brain barrier (BBB) penetration, and muscarinic receptor subtype affinity [1]. Oxitefonium Bromide, as a quaternary ammonium compound, is structurally incapable of crossing the BBB in contrast to tertiary amines like atropine [2]. Furthermore, studies on closely related quaternary analogs, such as oxyphenonium bromide, reveal that anticholinergic activity alone does not predict effects on detrusor contractility; direct spasmolytic action varies substantially among in-class compounds [3]. These pharmacological distinctions mean that substituting oxitefonium bromide with another antispasmodic cannot be assumed to produce equivalent efficacy or side-effect profiles without compound-specific evidence. The quantitative dimensions of this differentiation are examined below.

Oxitefonium Bromide Quantitative Differentiation Evidence: Comparator-Anchored Data for Scientific Selection


Parasympatholytic Potency: Oxitefonium Bromide vs. Atropine

The quaternary ammonium function of oxitefonium bromide confers an antinicotinic action at the parasympathetic ganglia, resulting in a parasympatholytic effect described in the French pharmacovigilance database BIAM as 'more powerful than that of atropine' [1]. This qualitative superiority statement is explicitly documented in the mechanism-of-action section of the regulatory monograph, placing oxitefonium in a higher potency tier relative to the reference standard anticholinergic atropine. The comparison is qualitative rather than quantitative (no IC₅₀ values provided), reflecting the vintage of the source documentation.

Parasympatholytic Anticholinergic potency Ganglionic nicotinic blockade Atropine comparison

Blood-Brain Barrier Exclusion: A Determinant of Peripheral vs. Central Side-Effect Profile

Unlike the tertiary amine atropine, which readily crosses the blood-brain barrier, oxitefonium bromide is explicitly characterized as 'devoid of direct effects on the central nervous system' because 'the quaternary ammonium does not cross the blood-brain barrier' [1]. This structural determinant of pharmacokinetic behavior is a binary differentiation point: atropine produces central effects (sedation, confusion, hallucinations at high doses), whereas oxitefonium is peripherally restricted. No quantitative brain-to-plasma ratio is available, but the mechanistic basis (permanent cationic charge) is unequivocal.

Blood-brain barrier CNS penetration Quaternary ammonium Peripheral selectivity

Gastric Antisecretory Profile: Volume Reduction Without pH Alteration vs. Class Baseline

The BIAM monograph reports that oxitefonium bromide reduces total gastric secretion volume while 'the concentration of hydrochloric acid is little or not modified' [1]. This contrasts with proton-pump inhibitors (which raise gastric pH) and with certain other anticholinergics that may more broadly suppress acid output. The differential effect on volume vs. acid concentration suggests a mechanism predominantly targeting muscarinic regulation of fluid secretion rather than parietal cell acid production, a nuance relevant to experimental models of gastric function.

Gastric secretion Antisecretory HCl concentration Anticholinergic selectivity

Ganglioplegic Safety Margin: Therapeutic Index Relative to Nicotinic Blockade Threshold

The BIAM monograph specifies that oxitefonium bromide blocks parasympathetic ganglia but 'does not block sympathetic ganglia and therefore becomes ganglioplegic only at very high doses, well above usual therapeutic doses' [1]. This pharmacological selectivity for parasympathetic over sympathetic ganglia at therapeutic concentrations represents a differentiation from non-selective ganglioplegics (e.g., hexamethonium, mecamylamine) that indiscriminately block both autonomic divisions. The therapeutic window for parasympatholytic action without sympathetic ganglion blockade is a safety-relevant parameter.

Ganglioplegic Nicotinic blockade Therapeutic index Dose-response

Intra-Class Differentiation: Detrusor Contractility Effects Distinguish Quaternary Ammonium Anticholinergics

A prospective clinical study compared two anticholinergics—oxyphenonium bromide (a quaternary ammonium compound closely related to oxitefonium) and oxybutynin hydrochloride—in children with vesicoureteral reflux and detrusor instability [1]. Both drugs possess anticholinergic properties, yet only oxybutynin hydrochloride significantly decreased detrusor contractility and degree of reflux, an effect attributed to oxybutynin's additional direct spasmolytic action on detrusor smooth muscle [1]. This finding demonstrates that anticholinergic classification alone does not predict bladder-specific efficacy; within the quaternary ammonium subclass, structural variations (e.g., thienyl vs. cyclohexyl groups) may produce divergent tissue-level outcomes. While oxitefonium bromide was not the test compound, oxyphenonium serves as the closest available structural comparator (both share the quaternary ammonium glycolate ester scaffold).

Detrusor contractility Vesicoureteral reflux Oxybutynin Oxyphenonium Anticholinergic comparison

Structural Differentiation: The Thienyl Moiety as a Potential Determinant of Receptor Subtype Selectivity

Oxitefonium bromide contains a thiophene (thienyl) ring in its glycolate ester moiety, whereas the closely related oxyphenonium bromide contains a cyclohexyl ring at the equivalent position [1][2]. This structural difference is notable because the aromatic, sulfur-containing thiophene ring possesses different electronic and steric properties compared to the saturated cyclohexyl ring, potentially influencing muscarinic receptor subtype binding affinity and functional selectivity. While no direct receptor binding data (Kᵢ or IC₅₀ values) for oxitefonium at individual M₁–M₅ subtypes are available in the public domain, structure-activity relationship (SAR) precedents in the anticholinergic literature indicate that modifications to the glycolate ester moiety can shift subtype selectivity profiles [3].

Thienyl group Structure-activity relationship Muscarinic receptor subtypes Oxyphenonium Molecular differentiation

Oxitefonium Bromide: Evidence-Backed Research and Procurement Application Scenarios


Peripherally Restricted Muscarinic Antagonism in In Vivo Gastrointestinal Motility Models

For researchers studying gastrointestinal smooth muscle function in vivo, oxitefonium bromide offers muscarinic receptor blockade confined to peripheral tissues due to its BBB-impermeable quaternary ammonium structure [1]. This avoids the confounding central nervous system effects (sedation, altered pain perception, cognitive impairment) that accompany atropine administration, enabling cleaner interpretation of peripheral motility endpoints. The documented parasympatholytic potency exceeding atropine further supports its use at lower molar doses to achieve equivalent or superior smooth muscle relaxation [1].

Gastric Secretion Studies Requiring Volume Control Without pH Perturbation

Experimental models of gastric secretion that require reduction of gastric fluid volume while maintaining native acid concentration can benefit from oxitefonium's reported dissociation of volume and acidity effects [1]. Unlike proton-pump inhibitors that elevate gastric pH or certain anticholinergics that broadly suppress acid output, oxitefonium reduces secretion volume with little or no modification of hydrochloric acid concentration, as documented in the BIAM pharmacological profile [1].

Muscarinic Receptor Subtype Selectivity Screening and SAR Libraries

Medicinal chemistry programs investigating structure-activity relationships around the glycolate ester moiety of quaternary ammonium anticholinergics can incorporate oxitefonium bromide as a thienyl-containing exemplar [2]. The thiophene ring at the α-carbon position distinguishes oxitefonium from the phenyl-only (atropine) and cyclohexyl-containing (oxyphenonium) analogs, expanding the chemical diversity of screening libraries aimed at identifying subtype-selective muscarinic ligands [2][3].

Reference Standard for Parasympathetic-Selective Ganglion Pharmacology

In autonomic pharmacology research requiring pharmacological dissection of parasympathetic vs. sympathetic ganglion blockade, oxitefonium bromide's documented selectivity for parasympathetic ganglia at therapeutic doses—with sympathetic ganglion blockade occurring only at doses 'well above usual therapeutic doses' [1]—provides a tool compound with a wider autonomic safety margin than non-selective ganglioplegics such as hexamethonium.

Quote Request

Request a Quote for Oxitefonium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.